N-[2-(1-{4-[5-methyl-2-(propan-2-yl)phenoxy]butyl}-1H-benzimidazol-2-yl)ethyl]acetamide
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Overview
Description
N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodiazole core linked to a phenoxybutyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include various halides, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler amine derivatives .
Scientific Research Applications
N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Indole Derivatives: Possess various biological activities, including antiviral and anticancer properties.
Uniqueness
N-[2-(1-{4-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]BUTYL}-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole core with a phenoxybutyl group and an acetamide moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C25H33N3O2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-[1-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]benzimidazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C25H33N3O2/c1-18(2)21-12-11-19(3)17-24(21)30-16-8-7-15-28-23-10-6-5-9-22(23)27-25(28)13-14-26-20(4)29/h5-6,9-12,17-18H,7-8,13-16H2,1-4H3,(H,26,29) |
InChI Key |
ZWIPOUPVFQXIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCCN2C3=CC=CC=C3N=C2CCNC(=O)C |
Origin of Product |
United States |
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